molecular formula C13H21NO2 B8754241 1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL

1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL

Cat. No.: B8754241
M. Wt: 223.31 g/mol
InChI Key: DNRVVNWLPSBPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C13H21NO2/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14/h4-7,10-11,15H,3,8-9,14H2,1-2H3

InChI Key

DNRVVNWLPSBPDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 liter autoclave is charged, at room temperature and under nitrogen blanketing, with 429 g (2.1 mol) of o-sec-butylphenyl glycidyl ether and 30.2 g of water. Then 698.5 g (41.08 mol) of ammonia gas is blown in under pressure over 5 minutes and the reaction mixture is thereafter heated to 80° C. over 2 hours. After 1 hour at 80° C., the reaction mixture is cooled to room temperature, the pressure in the system is removed and the reaction product is concentrated on a rotary evaporator at 80° C./13 mbar. Gas chromatographic analysis shows the resultant amine to be 92.5% pure. It has a viscosity of 1240 mPa·s.
Quantity
429 g
Type
reactant
Reaction Step One
Name
Quantity
30.2 g
Type
solvent
Reaction Step One
Quantity
698.5 g
Type
reactant
Reaction Step Two

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